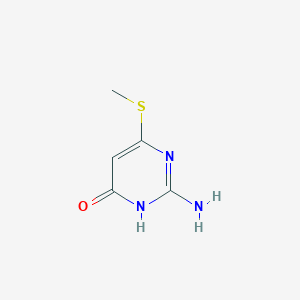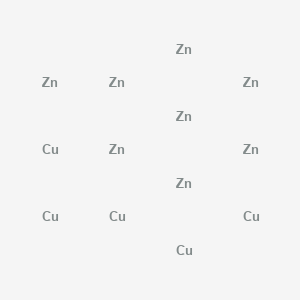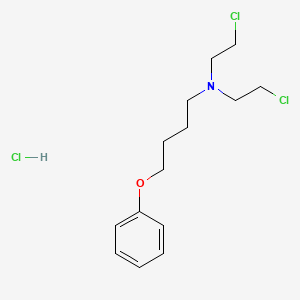
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, a phenoxy group, and a butan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride typically involves the reaction of 4-phenoxybutan-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: Under certain conditions, the compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while oxidation and reduction can yield different oxidized or reduced derivatives.
科学研究应用
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride involves the alkylation of DNA, leading to the formation of cross-links and inhibition of DNA synthesis. This results in the disruption of cell division and induction of apoptosis. The compound targets rapidly dividing cells, making it effective in the treatment of certain cancers.
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.
N,N-bis(2-chloroethyl)methylamine: Another alkylating agent with similar properties.
N,N-bis(2-chloroethyl)phosphorodiamidic acid: Used in the development of chemotherapeutic drugs.
Uniqueness
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride is unique due to its specific structure, which includes a phenoxy group and a butan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6299-69-0 |
|---|---|
分子式 |
C14H22Cl3NO |
分子量 |
326.7 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21Cl2NO.ClH/c15-8-11-17(12-9-16)10-4-5-13-18-14-6-2-1-3-7-14;/h1-3,6-7H,4-5,8-13H2;1H |
InChI 键 |
VTFLYWIMUXPJSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCCN(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



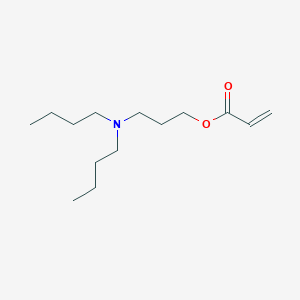
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)

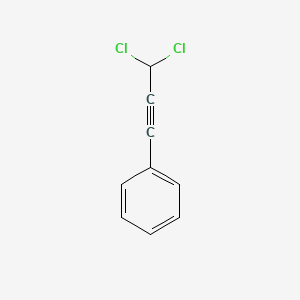

![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
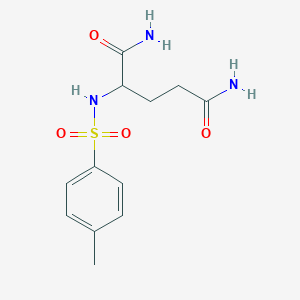
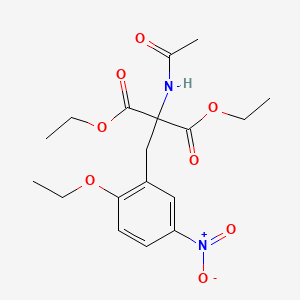
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
